molecular formula C25H24N2O2 B10766216 isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

isoquinolin-4-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B10766216
M. Wt: 384.5 g/mol
InChI Key: RTMDZYWZLPOXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

BB-22 4-hydroxyisoquinoline isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

BB-22 4-hydroxyisoquinoline isomer is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of BB-22 4-hydroxyisoquinoline isomer involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to various physiological effects. The specific molecular targets and pathways involved in this process are still under investigation .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

isoquinolin-4-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-15-26-14-19-10-4-5-11-20(19)24)22-17-27(16-18-8-2-1-3-9-18)23-13-7-6-12-21(22)23/h4-7,10-15,17-18H,1-3,8-9,16H2

InChI Key

RTMDZYWZLPOXLY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CN=CC5=CC=CC=C54

Origin of Product

United States

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